molecular formula C2H9ClN2O B8359958 2-Hydrazinylethan-1-olhydrochloride

2-Hydrazinylethan-1-olhydrochloride

Cat. No.: B8359958
M. Wt: 112.56 g/mol
InChI Key: FJWNXNRAGSFYAT-UHFFFAOYSA-N
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Description

2-Hydrazinylethan-1-olhydrochloride is a chemical compound with the molecular formula C2H8N2O·HCl. It is a derivative of 2-Hydrazinoethanol, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agriculture. The compound is characterized by the presence of both hydrazine and ethanol functional groups, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylethan-1-olhydrochloride can be synthesized through the reaction of 2-Hydrazinoethanol with hydrochloric acid. The process involves the addition of concentrated hydrochloric acid to 2-Hydrazinoethanol under controlled temperature conditions. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the reaction mixture .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 2-Hydrazinoethanol is reacted with hydrochloric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylethan-1-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine and its derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

2-Hydrazinylethan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized as a stabilizer in fuel oils and as a corrosion inhibitor in oil wells.

Mechanism of Action

The mechanism of action of 2-Hydrazinylethan-1-olhydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethylhydrazine
  • Ethanolhydrazine
  • Hydrazineethanol

Uniqueness

2-Hydrazinylethan-1-olhydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile in aqueous reactions compared to its analogs .

Properties

Molecular Formula

C2H9ClN2O

Molecular Weight

112.56 g/mol

IUPAC Name

2-hydrazinylethanol;hydrochloride

InChI

InChI=1S/C2H8N2O.ClH/c3-4-1-2-5;/h4-5H,1-3H2;1H

InChI Key

FJWNXNRAGSFYAT-UHFFFAOYSA-N

Canonical SMILES

C(CO)NN.Cl

Origin of Product

United States

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